molecular formula C14H12ClFO B3043303 4-Chloro-3-fluoro-3'-methylbenzhydrol CAS No. 842140-71-0

4-Chloro-3-fluoro-3'-methylbenzhydrol

Cat. No. B3043303
CAS RN: 842140-71-0
M. Wt: 250.69 g/mol
InChI Key: UIAIQCCCTNMRRN-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-3’-methylbenzhydrol” is a biochemical used for proteomics research . Its molecular formula is C14H12ClFO, and it has a molecular weight of 250.7 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-3’-methylbenzhydrol” is defined by its molecular formula, C14H12ClFO . This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-fluoro-3’-methylbenzhydrol” include its molecular formula (C14H12ClFO) and molecular weight (250.7) . Unfortunately, additional properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

  • Heterocyclic Scaffold Building : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds. This includes the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting the compound's versatility in drug discovery (Křupková et al., 2013).

Organic Synthesis and Catalysis

  • Catalytic Activity in Hydrogenation : The synthesis of 3-Chloro-4-fluoroaniline from 3-chloro-4-fluoride nitrobenzene using a Pt-Cu-S/C catalyst under low pressure has shown high catalytic activity and selectivity. This process achieved a yield of 98% with a purity greater than 99.5%, demonstrating the potential of chloro-fluoro compounds in catalytic processes (Wen-xia, 2014).

Material Science and Engineering

  • Electronic and Optical Materials : The compound 4-Chloro-3-fluorobenzaldehyde has been studied using X-ray diffraction, FT-IR, and Raman techniques, alongside density functional theory (DFT) calculations. These studies have provided insights into its structural characteristics and the effects of fluorine on its conformational preferences, which are crucial for designing new electronic and optical materials (Parlak et al., 2014).

Environmental and Analytical Chemistry

  • Analytical Method Development : The synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, derived from chloro-fluoro compounds, have been explored. This research not only contributes to the development of new herbicides but also aids in the analytical method development for environmental contaminants detection (Chang-chun, 2006).

Advanced Material Development

  • Fluoro-polyimides Synthesis : Soluble fluoro-polyimides, synthesized from fluorine-containing aromatic diamines and dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are significant for advanced applications in aerospace, electronics, and coatings industries (Xie et al., 2001).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAIQCCCTNMRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222730
Record name 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-3'-methylbenzhydrol

CAS RN

842140-71-0
Record name 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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